(+/-)-Salsolinol hydrochloride

Description

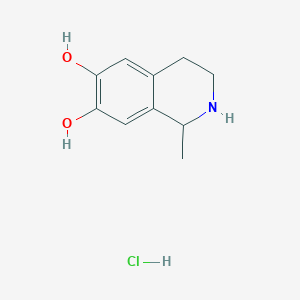

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990913 |

Source

|

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-20-8, 79923-51-6 |

Source

|

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+/-)-Salsolinol Hydrochloride: Discovery, History, and Core Methodologies

This technical guide provides a comprehensive overview of (+/-)-salsolinol hydrochloride, a neuroactive tetrahydroisoquinoline alkaloid. The document details its historical discovery, mechanisms of action, and key experimental findings. All quantitative data is presented in structured tables for comparative analysis, and complex biological processes are illustrated with detailed diagrams.

Discovery and Historical Context

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) was first identified in the urine of Parkinson's disease patients undergoing L-DOPA therapy in 1973.[1][2] This discovery sparked significant interest in its potential role as an endogenous neurotoxin.[3] Its chemical structure bears a resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known dopaminergic neurotoxin, further fueling investigation into its pathological significance in neurodegenerative diseases.[1][2]

Initially, the synthesis of salsolinol in the human body was linked to ethanol consumption, as it can be formed from the condensation of dopamine and acetaldehyde, a metabolite of ethanol.[4] However, subsequent research has shown that the primary contributor to plasma salsolinol levels is dietary intake, not acute alcohol consumption.[4] Salsolinol is naturally present in various foods and beverages, including cocoa, bananas, and fermented products.[5][6]

Endogenous biosynthesis of salsolinol occurs through multiple pathways. The non-enzymatic Pictet-Spengler reaction of dopamine and acetaldehyde yields a racemic mixture of (R)- and (S)-salsolinol.[4] Additionally, a stereoselective enzymatic synthesis by salsolinol synthase produces the (R)-enantiomer.[1][4] Salsolinol has also been speculated to arise from salsolinol-1-carboxylic acid, formed from the reaction of dopamine and pyruvic acid.[4]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | [7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molar Mass | 179.219 g·mol⁻¹ | [4][5] |

| Appearance | Yellow solid | [4] |

| Chirality | Exists as (R)- and (S)-enantiomers | [1][4] |

Key Biological Activities and Findings

Salsolinol exhibits a dualistic nature, demonstrating both neurotoxic and neuroprotective effects depending on its concentration and the specific biological context.[5][8]

At higher concentrations, salsolinol is considered a dopaminergic neurotoxin.[4][5] Its neurotoxic effects are attributed to several mechanisms, including the induction of oxidative stress, apoptosis, and inhibition of mitochondrial complex II activity.[5][9][10] Studies have shown that salsolinol can increase the production of reactive oxygen species (ROS) and decrease levels of the antioxidant glutathione.[5] It also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5]

Conversely, at lower concentrations, salsolinol has demonstrated neuroprotective properties.[8][9] It has been shown to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂).[5] For instance, (RS)-salsolinol at concentrations of 50 and 100 μM was able to rescue SH-SY5Y cells from death induced by 300 μM of H₂O₂.[5]

Salsolinol interacts with several neurotransmitter systems, most notably the dopaminergic and opioid systems.[4][11] It has been shown to bind to μ-opioid receptors and may act as an agonist at dopamine D1 and D3 receptors.[4][11] The activation of μ-opioid receptors on GABAergic inputs to dopamine neurons by salsolinol leads to a disinhibition of these neurons, increasing their excitability and firing rate.[11][12]

Quantitative Data Summary

| Cell Line | Treatment | Concentration (μM) | Effect | Reference |

| SH-SY5Y | (RS)-Salsolinol | 50, 100, 250 | Significant reduction in ROS level induced by 500 μM H₂O₂ | [5] |

| SH-SY5Y | (RS)-Salsolinol | 250 | Reduced caspase-3/7 activity induced by 100 μM 6-OHDA or 300 μM H₂O₂ | [5] |

| SH-SY5Y | (RS)-Salsolinol | 50, 100 | Rescued cells from death induced by 300 μM H₂O₂ | [5] |

| SH-SY5Y | Racemic SAL | 500 | 49.08% ± 1.8 cell death (undifferentiated), 22.5% ± 4.5 cell death (differentiated) | [7] |

| IMR-32 | (RS)-Salsolinol | 100 | Decreased toxic activity of 200 μM 6-OHDA | [5] |

| BV2 | Salsolinol | High doses | Increased ROS production | [9] |

| BV2 | Salsolinol | Low doses | Reduced intracellular ROS levels | [9] |

| Primary Hippocampal Cells | Salsolinol | 50, 100 | Antagonized pro-apoptotic and neurotoxic effects of 1 mM glutamate | [8] |

| Primary Hippocampal Cells | Salsolinol | 500 | Caused neurotoxic effect and intensified glutamate-induced neurotoxicity | [8] |

| Receptor | Ligand | EC₅₀ / IC₅₀ | Assay | Reference |

| μ-Opioid Receptor | Racemic (R/S)-SAL | 2 x 10⁻⁵ M (EC₅₀) | G protein-adenylate cyclase pathway activation | [13] |

| μ-Opioid Receptor | (R)-SAL | 6 x 10⁻⁴ M (EC₅₀) | G protein-adenylate cyclase pathway activation | [13] |

| μ-Opioid Receptor | (S)-SAL | 9 x 10⁻⁶ M (EC₅₀) | G protein-adenylate cyclase pathway activation | [13] |

| SH-SY5Y cells | (R)-SAL | 540.2 μM (IC₅₀) | Alamar Blue assay (12h incubation) | [7] |

| SH-SY5Y cells | (S)-SAL | 296.6 μM (IC₅₀) | Alamar Blue assay (12h incubation) | [7] |

Experimental Protocols

This protocol is based on the method described for the purification of (R)- and (S)-salsolinol from a commercially available racemic mixture.[7]

Materials:

-

Racemic Salsolinol hydrochloride solution (9.9 x 10⁻³ M in water)

-

HPLC system with a UV detector

-

NUCLEODEX β-cyclodextrin-modified column (200 x 8 mm i.d.)

-

Mobile phase: To be optimized, but typically an aqueous buffer with an organic modifier.

-

Isocratic pump

Procedure:

-

Prepare the racemic salsolinol hydrochloride solution.

-

Equilibrate the NUCLEODEX β-cyclodextrin-modified column with the mobile phase at a flow rate of 0.80 mL/min and a temperature of 30 °C.

-

Inject 50 μL of the salsolinol solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Collect the separated enantiomer fractions.

-

Confirm the purity and identity of the collected fractions using appropriate analytical techniques (e.g., mass spectrometry, polarimetry).

This protocol is a general method for assessing the effect of salsolinol on the viability of cell lines such as SH-SY5Y or BV2.[9]

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Salsolinol hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of salsolinol hydrochloride in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of salsolinol. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

This protocol outlines the general procedure for measuring dopamine release in the rat striatum following salsolinol administration.[14][15]

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Salsolinol hydrochloride solution for injection

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgically implant a guide cannula targeting the striatum of the anesthetized rat using a stereotaxic frame. Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer salsolinol hydrochloride (e.g., intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for dopamine and its metabolites using HPLC-ECD.

-

Express the results as a percentage change from the baseline dopamine concentration.

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis pathways of salsolinol.

Caption: Salsolinol's modulation of dopaminergic neurons.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Salsolinol - Wikipedia [en.wikipedia.org]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 12. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of (+/-)-Salsolinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(+/-)-Salsolinol hydrochloride, a tetrahydroisoquinoline alkaloid, has garnered significant attention in the scientific community for its dual role as both a potential neurotoxin and a neuroprotective agent.[1][2] Its presence in common foodstuffs and its endogenous formation in mammals make it a molecule of considerable interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources of (+/-)-salsolinol, detailed methodologies for its isolation and purification, and an exploration of its relevant biological pathways.

Natural Occurrences and Endogenous Biosynthesis

(+/-)-Salsolinol is found in a variety of natural sources, with notable concentrations in several commonly consumed food products. Additionally, it is synthesized within the mammalian body, primarily through the condensation of dopamine with acetaldehyde.

Dietary Sources

Salsolinol has been identified and quantified in a range of foodstuffs. The primary dietary sources include:

-

Bananas (Musa spp.): Bananas, particularly when ripe, are a significant source of salsolinol.[1][3][4]

-

Cocoa Products (Theobroma cacao): Cocoa powder and chocolate are known to contain varying amounts of this alkaloid.[3][5][6]

-

Fermented Beverages: Beer is another dietary source where salsolinol has been detected.[3][5]

-

Other Plant Sources: Black cohosh, an herbal remedy, also contains salsolinol.[5]

The concentration of salsolinol in these sources can be influenced by factors such as ripeness, processing methods, and storage conditions.[3]

Endogenous Formation

In addition to dietary intake, salsolinol is formed endogenously in mammals. The principal mechanism is the Pictet-Spengler condensation of the neurotransmitter dopamine with acetaldehyde, a metabolite of ethanol.[3][5] This reaction can occur non-enzymatically, resulting in a racemic mixture of (R)- and (S)-salsolinol. However, the existence of an enzyme, salsolinol synthase, has been identified, which stereoselectively produces the (R)-enantiomer.[3][5][7][8] Salsolinol may also be formed from salsolinol-1-carboxylic acid, which arises from the reaction of dopamine and pyruvic acid.[5][9]

Quantitative Data on Salsolinol Concentrations

The following table summarizes the reported concentrations of salsolinol in various natural sources. These values provide an estimate of the potential yield when considering different starting materials for isolation.

| Natural Source | Concentration Range | Analytical Method Used | Reference |

| Dried Banana Chips | ~30 µg/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |

| Banana | Up to 40 ± 1.5 µg/g | Liquid Chromatography and Thin-Layer Electrochemistry | [1] |

| Banana | Up to 537 µg/g | Gas Chromatography with Mass Spectrometry (GC-MS) | [1] |

| Cocoa & Chocolate | Up to 25 µg/g | Not Specified | [6] |

| Dark Chocolate (100g) | 20-25 µg/g | Not Specified | [1] |

Isolation and Purification of (+/-)-Salsolinol Hydrochloride

The isolation of (+/-)-salsolinol from natural sources is a multi-step process that typically involves extraction, purification, and conversion to its more stable hydrochloride salt. The following protocols are based on established methodologies and can be adapted for preparative-scale isolation.

Experimental Workflow for Isolation and Purification

Caption: General experimental workflow for the isolation of (+/-)-salsolinol.

Detailed Protocol for Isolation from Cocoa Powder

This protocol provides a detailed method for the isolation of (+/-)-salsolinol hydrochloride from defatted cocoa powder.

1. Acid Extraction:

-

Suspend 100 g of defatted cocoa powder in 500 mL of 0.1 M HCl.[3]

-

Stir the mixture vigorously for 30 minutes at room temperature.[3]

2. Salting Out:

-

Add 200 g of ammonium sulfate to the suspension and continue stirring until it is fully dissolved.[3] This step helps to precipitate proteins and other macromolecules.

3. Centrifugation:

-

Centrifuge the mixture at 3500 rpm for 15 minutes to pellet the solid material.[3]

4. Solvent Partitioning:

-

Decant the supernatant and extract it sequentially with 500 mL of ethyl acetate and 500 mL of hexane to remove lipids and other nonpolar compounds.[3]

-

Discard the organic layers.[3]

5. Adsorption to Alumina:

-

Adjust the pH of the aqueous layer to 8.5 with a suitable base (e.g., NaOH).[3]

-

Add 10 g of acid-washed aluminum oxide and stir for 30 minutes to adsorb the catecholamines, including salsolinol.[3]

6. Elution:

-

Filter the mixture and wash the alumina with deionized water.[3]

-

Elute the adsorbed catechols with 50 mL of 1 M acetic acid.[3]

7. Solvent Removal and Salt Formation:

-

Combine the purified fractions and evaporate the solvent under reduced pressure.[3]

-

Dissolve the resulting residue in a minimal amount of methanol and cool in an ice bath.[3]

-

Add a stoichiometric amount of concentrated HCl dropwise while stirring.[3]

8. Precipitation and Drying:

-

Add diethyl ether to the solution until a precipitate forms.[3]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum to yield (+/-)-salsolinol hydrochloride as a crystalline solid.[3]

Analytical Methodologies for Quantification

Accurate quantification of salsolinol is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC with Electrochemical Detection (HPLC-ED)

This method is highly sensitive for the detection of electrochemically active compounds like salsolinol.

-

Chromatographic System:

-

Detection:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantification and structural confirmation of salsolinol.

-

Sample Preparation:

-

Solid-phase extraction is often used for sample clean-up and concentration.[13]

-

-

Derivatization:

-

A two-step derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and a chiral reagent like (R)-(-)-menthyl chloroformate can be used for the separation of enantiomers.[13]

-

-

Analysis:

-

The derivatized sample is then analyzed by GC-MS.

-

Biological Signaling Pathways

Salsolinol is known to interact with dopaminergic pathways in the brain. Its effects are complex, with evidence suggesting both neurotoxic and neuroprotective roles.

Endogenous Biosynthesis of Salsolinol

Caption: Biosynthesis pathways of (+/-)-salsolinol.

Metabolism of Salsolinol

Caption: Metabolic pathways of (R)-salsolinol.

Salsolinol has been shown to interact with dopamine D2-like receptors, particularly the D3 receptor.[6] This interaction can modulate downstream signaling cascades, such as inhibiting the formation of cyclic AMP and the release of certain hormones.[6] Its neurotoxic effects are thought to be related to the generation of reactive oxygen species and induction of oxidative stress.[14] Conversely, some studies have reported neuroprotective effects, including the ability to rescue cells from oxidative stress-induced death.[1]

This guide provides a foundational understanding of (+/-)-salsolinol hydrochloride, from its natural origins to its biochemical interactions. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing molecule.

References

- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Salsolinol - Wikipedia [en.wikipedia.org]

- 6. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]

- 12. Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Biosynthesis of (+/-)-Salsolinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a catechol isoquinoline derivative that has garnered significant attention in the scientific community due to its potential implications in a range of neurological processes and disorders.[1][2] Present in various foodstuffs and beverages, salsolinol is also synthesized endogenously in the mammalian brain.[1][2] Its structural similarity to neurotoxins and its formation from dopamine, a key neurotransmitter, has led to extensive research into its role as both a potential neurotoxin and a neuromodulator. This technical guide provides an in-depth overview of the core aspects of the endogenous biosynthesis of (+/-)-salsolinol hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathways

The endogenous formation of salsolinol is understood to occur through multiple pathways, both enzymatic and non-enzymatic. These pathways primarily involve the condensation of dopamine with an aldehyde or a keto acid.

Non-Enzymatic Pictet-Spengler Condensation

The most well-established pathway for the formation of racemic (+/-)-salsolinol is the non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde.[1][3] This reaction involves the formation of a Schiff base between the amino group of dopamine and the carbonyl group of acetaldehyde, followed by an electrophilic cyclization to form the tetrahydroisoquinoline ring structure.[1] This pathway produces both the (R) and (S) enantiomers of salsolinol.[1]

Dopamine and Pyruvic Acid Condensation

An alternative non-enzymatic pathway involves the condensation of dopamine with pyruvic acid to form salsolinol-1-carboxylic acid.[4] Subsequent decarboxylation of this intermediate is proposed to yield salsolinol. This pathway is considered a potential route for the formation of (R)-salsolinol.[5]

Enzymatic Synthesis of (R)-Salsolinol

There is evidence suggesting the existence of a specific enzyme, (R)-salsolinol synthase, that stereoselectively catalyzes the condensation of dopamine and acetaldehyde to produce only the (R)-enantiomer of salsolinol.[6] While the existence and complete characterization of this enzyme are still subjects of ongoing research, its activity has been reported in various brain regions.[7]

References

- 1. Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic regional study of dopamine, norsalsolinol, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of (+/-)-Salsolinol Hydrochloride

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties of (+/-)-Salsolinol hydrochloride. This document compiles essential data, outlines detailed experimental methodologies, and visualizes key biological pathways associated with this neuroactive compound.

Physicochemical Data

(+/-)-Salsolinol hydrochloride is the racemic hydrochloride salt of salsolinol, a tetrahydroisoquinoline alkaloid formed from the condensation of dopamine and acetaldehyde.[1] Its chemical and physical properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Systematic Name | (±)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 223-224 °C | [1][2] |

| Solubility | Soluble in water, ethanol, and DMSO.[1][3] A solubility of 5 mg/mL in warmed water has been reported for the hydrobromide salt.[4] | [1][3][4] |

| pKa (Predicted) | 9.15 ± 0.40 | [5] |

| LogP (Predicted) | 0.83420 | [5] |

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the identification and purity assessment of (+/-)-Salsolinol hydrochloride.[6] While experimentally verified spectra specifically for the racemic hydrochloride salt are limited in public databases, the following provides an overview of expected and reported spectral characteristics.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted, Free Base): Chemical shifts are expected in the regions of 6.7-6.9 ppm (Ar-H), 4.0-4.2 ppm (H1), 3.0-3.3 ppm (H3), 2.7-2.9 ppm (H4), and 1.4-1.6 ppm (1-CH₃). These values may vary for the hydrochloride salt.[6]

-

¹³C NMR (Experimental, Free Base in D₂O): Published research on the salsolinol free base provides experimental data for carbon chemical shifts.[6][7]

Infrared (IR) Spectroscopy:

Expected characteristic absorption bands based on the functional groups present in salsolinol hydrochloride include:

-

Broad O-H stretching (phenolic)

-

N-H stretching (secondary amine salt)

-

C-H stretching (aliphatic and aromatic)

-

C=C stretching (aromatic)

-

C-N stretching

-

C-O stretching

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass of the salsolinol free base is 179.0946 g/mol .[8]

Experimental Protocols

This section details methodologies relevant to the synthesis, purification, and analysis of (+/-)-Salsolinol hydrochloride.

Synthesis of Racemic Salsolinol (Pictet-Spengler Reaction)

The common method for synthesizing racemic salsolinol is the Pictet-Spengler reaction.[1][9]

Methodology:

-

Reaction Setup: Dissolve dopamine hydrochloride in an aqueous acidic solution.[1]

-

Addition of Acetaldehyde: Add acetaldehyde to the dopamine solution. The reaction can be performed at room temperature or with gentle heating.[1]

-

Cyclization: The acidic conditions facilitate the cyclization of the intermediate Schiff base to form the tetrahydroisoquinoline ring.[1]

-

Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by crystallization or chromatography.[1]

-

Salt Formation: Form the hydrochloride salt by treating the purified salsolinol free base with hydrochloric acid.[1]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is employed to separate the (R)- and (S)-enantiomers of salsolinol.[1]

Methodology:

-

Column: A chiral stationary phase column, such as a β-cyclodextrin-modified column, is typically used.[1]

-

Mobile Phase: A common mobile phase consists of a buffer, for example, aqueous ammonium acetate with triethylamine at a specific pH (e.g., pH 4.0).[1]

-

Detection: Use a UV detector, with a wavelength of 280 nm being suitable for detecting the catechol moiety.[10]

-

Elution: Under specific conditions, the (S)-enantiomer has been reported to elute before the (R)-enantiomer.[1]

Spectroscopic Analysis Protocols

Standardized protocols are essential for obtaining reliable spectroscopic data.[6]

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of (+/-)-Salsolinol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is necessary to achieve a good signal-to-noise ratio.[6]

-

Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[6]

IR Spectroscopy:

-

Sample Preparation: Prepare the solid sample, for instance, as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer over the appropriate wavenumber range.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragmentation pattern.

Signaling Pathways and Biological Interactions

Salsolinol is a neuroactive molecule that interacts with several key signaling pathways, implicating it in various neurological processes, including the pathogenesis of Parkinson's disease.[9][11][12]

Salsolinol has been shown to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[11] This involves the phosphorylation of PERK and eIF2α and the induction of downstream targets like Bip and GADD153 (CHOP).[11]

Recent studies have shown that salsolinol can enhance global N6-methyladenosine (m6A) RNA methylation, primarily by downregulating the expression of m6A demethylases FTO and ALKBH5.[12] This leads to the downregulation of the Hippo signaling pathway.[12] The m6A reader YTHDF2 promotes the degradation of m6A-containing Yes-associated protein 1 (YAP1) mRNA, a key effector of the Hippo pathway.[12] The subsequent downregulation of YAP1 promotes autophagy, which can lead to neurotoxicity.[12]

Salsolinol also interacts with dopaminergic and opioid neurotransmitter systems.[1] It has been shown to act as an agonist at μ-opioid receptors, which can lead to the disinhibition of dopaminergic neurons by reducing inhibitory GABAergic input.[10][13] Additionally, salsolinol can bind to dopamine D2 receptors.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. (+/-)-SALSOLINOL HYDROCHLORIDE | 70681-20-8 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Salsolinol = 96 HPLC 59709-57-8 [sigmaaldrich.com]

- 5. Salsolinol|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Salsolinol | C10H13NO2 | CID 91588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Salsolinol - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of (+/-)-Salsolinol Hydrochloride: A Deep Dive into its Neuronal Mechanisms of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the multifaceted mechanism of action of (+/-)-salsolinol hydrochloride, a dopamine-derived endogenous compound, on neuronal function. This document, intended for researchers, scientists, and drug development professionals, synthesizes current scientific findings on its complex interactions within the central nervous system, where it exhibits both neurotoxic and neuroprotective properties. Through a detailed examination of its effects on signaling pathways, receptor interactions, and enzymatic processes, this guide aims to elucidate the pivotal role of salsolinol in neuronal health and disease, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Core Mechanisms of Action: A Dichotomous Profile

(+/-)-Salsolinol (SAL) is an endogenous tetrahydroisoquinoline formed from the condensation of dopamine and acetaldehyde. Its presence and activity in the brain are of significant interest due to its structural similarity to known neurotoxins and its intricate involvement in dopaminergic pathways. The action of SAL in neurons is not monolithic; it presents a classic example of a dual-edged sword, with its effects being highly dependent on concentration and cellular context.

At lower concentrations, SAL has been observed to exhibit neuroprotective effects, potentially through the activation of antioxidant defense mechanisms. Conversely, at higher concentrations, it is a potent neurotoxin, inducing oxidative stress, mitochondrial dysfunction, and apoptosis, particularly in dopaminergic neurons. This concentration-dependent duality underscores the complexity of its role in neuronal pathophysiology.

Quantitative Analysis of Salsolinol's Neuronal Interactions

To provide a clear comparative overview, the following tables summarize key quantitative data from various studies on the effects of (+/-)-salsolinol.

Table 1: Receptor Binding Affinities of (+/-)-Salsolinol

| Receptor Subtype | Ligand | Ki (μM) | Reference |

| Dopamine D2 | (S)-Salsolinol | 4.79 ± 1.8 | [1] |

| Dopamine D3 | (S)-Salsolinol | 0.48 ± 0.09 | [1] |

| Dopamine D1 | (+/-)-Salsolinol | > 100 (No displacement of [3H]SCH 23390) | [1] |

Table 2: Inhibition of Key Enzymes by (+/-)-Salsolinol

| Enzyme | Inhibition Type | Ki / IC50 | Reference |

| Monoamine Oxidase A (MAO-A) | Competitive | Ki = 31 μM ((R)-enantiomer) | [2] |

| Tyrosine Hydroxylase (TH) | Competitive | Ki = 14 μM | [3] |

Table 3: Cytotoxic and Neuroprotective Concentrations of (+/-)-Salsolinol in SH-SY5Y Cells

| Effect | Concentration (μM) | Assay | Duration | Reference |

| Cytotoxicity | ||||

| ↓ 13.53% cell viability | 100 | MTT | 24 hours | [3] |

| ↓ 38.90% cell viability | 100 | MTT | 48 hours | [3] |

| ↓ 50.96% cell viability | 100 | MTT | 72 hours | [3] |

| IC50 | 296.6 ((S)-enantiomer) | Alamar Blue | 12 hours | [3] |

| IC50 | 540.2 ((R)-enantiomer) | Alamar Blue | 12 hours | [3] |

| Neuroprotection | ||||

| Against H2O2-induced toxicity | 50 and 100 | MTS | 24 hours | [2] |

| Against 6-OHDA-induced toxicity | 100 and 250 | LDH | Not specified | [2] |

Table 4: Effects of (+/-)-Salsolinol on Markers of Oxidative Stress and Apoptosis

| Parameter | Concentration (μM) | Effect | Cell Type/Model | Reference |

| Reactive Oxygen Species (ROS) | 6.25 | ↓ ROS levels | SH-SY5Y | [3] |

| 12.5 | ↑ ROS levels | SH-SY5Y | [3] | |

| 100 | ~3-fold ↑ in ROS | SH-SY5Y | [3] | |

| Caspase-3/7 Activity | 250 | ↓ 6-OHDA-induced activation | SH-SY5Y | [4] |

| 250 | ↓ H2O2-induced activation | SH-SY5Y | [4] | |

| 500 | ↑ Glutamate-induced activation | Rat Hippocampal Cultures | [5] | |

| Nrf2 Protein Expression | 100 | ~2-fold ↑ | SH-SY5Y | [6] |

| Keap1 Protein Expression | 100 | ↑ by 63.08% | SH-SY5Y | [6] |

Signaling Pathways Modulated by (+/-)-Salsolinol

Salsolinol exerts its effects through the modulation of several critical intracellular signaling pathways.

Oxidative Stress and the Nrf2-Keap1 Pathway

A primary mechanism of SAL-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][8] At high concentrations, SAL significantly increases intracellular ROS levels.[3] This surge in oxidative stress is a key trigger for subsequent apoptotic events. The cell's primary defense against oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. Interestingly, studies have shown that SAL treatment can lead to an increase in the expression of both Nrf2 and Keap1 proteins, suggesting a complex regulatory feedback loop in response to SAL-induced oxidative stress.[6]

Figure 1: Salsolinol-induced oxidative stress and the Nrf2-Keap1 signaling pathway.

Apoptosis Induction via Mitochondrial Dysfunction and Caspase Activation

Salsolinol-induced apoptosis is a critical component of its neurotoxic profile. High concentrations of SAL lead to a decrease in mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[5] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, the executioners of apoptosis. Specifically, SAL has been shown to activate caspase-9 (initiator caspase) and caspase-3/7 (executioner caspases), leading to DNA fragmentation and cell death.[7][9]

Figure 2: Salsolinol-induced apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of (+/-)-salsolinol.

Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess salsolinol-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.[3]

Objective: To quantify the effect of (+/-)-salsolinol on cell viability.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

(+/-)-Salsolinol hydrochloride

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

-

Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of (+/-)-salsolinol in complete culture medium to achieve the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM). Remove the old medium from the wells and add 100 µL of the salsolinol-containing medium or vehicle control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Figure 3: Experimental workflow for the MTT assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the 2',7'-dichlorofluorescein diacetate (DCFH-DA) assay as described in studies investigating salsolinol-induced oxidative stress.[3]

Objective: To quantify intracellular ROS levels following treatment with (+/-)-salsolinol.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

(+/-)-Salsolinol hydrochloride

-

12-well plates

-

DCFH-DA (2',7'-dichlorofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 12-well plates at a density of 1.5 x 105 cells/well.

-

Cell Adhesion and Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of (+/-)-salsolinol for the desired durations (e.g., 24, 48, and 72 hours).

-

Cell Harvesting: After treatment, collect the cells, centrifuge at 1500 rpm for 5 minutes, and discard the supernatant.

-

DCFH-DA Loading: Resuspend the cell pellet in 500 µL of PBS containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 500 µL of fresh PBS.

-

Fluorescence Measurement: Transfer 100 µL of the cell suspension to a black 96-well plate.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Express ROS levels as a percentage of the vehicle-treated control.

Quantification of Caspase-3/7 Activation

This protocol is a generalized procedure based on commercially available luminescent or fluorescent assays for measuring caspase-3/7 activity.[4]

Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

(+/-)-Salsolinol hydrochloride

-

Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

-

White 96-well plates (for luminescent assays) or black 96-well plates (for fluorescent assays)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with (+/-)-salsolinol as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and then incubate at room temperature for 1-2 hours in the dark.

-

Signal Measurement: Measure the luminescence or fluorescence using the appropriate microplate reader.

-

Data Analysis: Normalize the caspase activity to the number of viable cells (if determined in a parallel assay) and express the results as a fold change relative to the vehicle-treated control.

Radioligand Binding Assay for Dopamine Receptors

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of (+/-)-salsolinol for dopamine receptors, based on standard methodologies.[10][11]

Objective: To determine the inhibitory constant (Ki) of (+/-)-salsolinol for specific dopamine receptor subtypes.

Materials:

-

Rat striatal tissue or cells expressing the dopamine receptor of interest

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand specific for the dopamine receptor subtype (e.g., [3H]Spiperone for D2/D3 receptors)

-

Unlabeled competitor (e.g., haloperidol for non-specific binding)

-

(+/-)-Salsolinol hydrochloride

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer

-

Non-specific Binding: Membranes + Radioligand + excess Unlabeled Competitor

-

Competitive Binding: Membranes + Radioligand + varying concentrations of (+/-)-Salsolinol

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of salsolinol to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of (+/-)-salsolinol hydrochloride in neurons is a complex interplay of dose-dependent neurotoxic and neuroprotective effects. Its ability to induce oxidative stress and apoptosis, particularly in dopaminergic neurons, positions it as a significant molecule in the study of neurodegenerative diseases such as Parkinson's disease. Furthermore, its interactions with dopamine receptors and key enzymes involved in dopamine metabolism highlight its potential to modulate dopaminergic neurotransmission. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of salsolinol in neuronal function and dysfunction. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting pathways affected by this endogenous neuroactive compound.

References

- 1. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The Dual Nature of (+/-)-Salsolinol Hydrochloride in Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Salsolinol hydrochloride is a tetrahydroisoquinoline derivative formed from the condensation of dopamine and acetaldehyde, the primary metabolite of ethanol.[1] Its presence in the mammalian brain and its structural similarity to known neurotoxins have made it a compound of significant interest in the fields of neuropharmacology and toxicology.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of (+/-)-salsolinol in dopaminergic pathways, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling interactions. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the neurobiological effects of salsolinol, its potential involvement in pathological conditions such as Parkinson's disease and alcohol use disorder, and its implications for drug development.[3][4]

Salsolinol's interaction with the dopaminergic system is complex, exhibiting both neuroexcitatory and potentially neurotoxic or neuroprotective effects depending on its concentration and the specific neuronal context.[5] It has been shown to modulate the activity of dopamine neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry, and influence dopamine release in the nucleus accumbens.[1] Furthermore, salsolinol interacts with a variety of receptors and enzymes within the dopaminergic system, leading to a cascade of downstream signaling events.[5][6] This guide will systematically explore these interactions to provide a clear and comprehensive understanding of the current state of knowledge.

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological and toxicological profile of (+/-)-salsolinol and its enantiomers.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor/Target | Ligand | Value | Species/System | Reference(s) |

| EC₅₀ | μ-Opioid Receptor | Racemic Salsolinol | 2 x 10⁻⁵ M | Recombinant CHO-K1 cells | [1] |

| EC₅₀ | μ-Opioid Receptor | (R)-Salsolinol | 6 x 10⁻⁴ M | Recombinant CHO-K1 cells | [1] |

| EC₅₀ | μ-Opioid Receptor | (S)-Salsolinol | 9 x 10⁻⁶ M | Recombinant CHO-K1 cells | [1] |

| Kᵢ | D₂ Dopamine Receptor | (S)-Salsolinol | 4.79 ± 1.8 µM | - | [1] |

| Kᵢ | D₃ Dopamine Receptor | (S)-Salsolinol | 0.48 ± 0.09 µM | - | [1] |

| Kᵢ | Dopamine Uptake Site | Racemic Salsolinol | 353 µM | SH-SY5Y cells | [7] |

Table 2: Effects on Dopaminergic Neuron Activity and Dopamine Levels

| Effect | System | Salsolinol Concentration | Observation | Reference(s) |

| Increased Firing Rate | VTA Dopamine Neurons (rat brain slices) | 0.1 µM (peak effect) | Biphasic dose-response (inverted U-shape) | [6] |

| Increased Dopamine Efflux | Posterior VTA (in vivo) | 0.3 µM (peak) | ~300% of baseline | [8] |

| Increased Dopamine Levels | Nucleus Accumbens Core (in vivo microdialysis) | 5 and 25 µM | Significant increase | |

| Decreased Dopamine Levels | Nucleus Accumbens Shell (in vivo microdialysis) | 5 and 25 µM | Significant decrease |

Table 3: Cytotoxicity and Enzyme Inhibition

| Parameter | Cell Line/Enzyme | Ligand | Value | Reference(s) |

| IC₅₀ (Cell Viability) | SH-SY5Y cells (72h) | Racemic Salsolinol | 34.2 µM | [1] |

| IC₅₀ (Cell Viability) | SH-SY5Y cells | (R)-Salsolinol | 540.2 µM | [1] |

| IC₅₀ (Cell Viability) | SH-SY5Y cells | (S)-Salsolinol | 296.6 µM | [1] |

| IC₅₀ (Noradrenaline Uptake Inhibition) | SH-SY5Y cells | Racemic Salsolinol | 411 µM | [7] |

| IC₅₀ (Dopamine Uptake Inhibition) | SH-SY5Y cells | Racemic Salsolinol | 379 µM | [7] |

| Inhibition Type | MAO-A | Racemic Salsolinol | Competitive | [5] |

| Inhibition Type | MAO-B | Racemic Salsolinol | Non-competitive | [5] |

| Inhibition Type | COMT | Racemic Salsolinol | Competitive | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (+/-)-salsolinol's effects on dopaminergic pathways.

Whole-Cell Patch-Clamp Recording of VTA Dopamine Neurons

This protocol is adapted from standard electrophysiological techniques for recording from dopamine neurons in acute brain slices.[8][10]

a. Slice Preparation:

-

Anesthetize a young adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) with a modified composition to improve neuronal viability (e.g., sucrose-based aCSF).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.

-

Mount the brain on a vibratome stage and cut coronal slices (250-300 µm thick) containing the VTA.

-

Transfer the slices to a holding chamber with standard aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose) and allow them to recover at 32-34°C for at least 1 hour before recording.

b. Recording Procedure:

-

Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.

-

Identify putative dopamine neurons in the VTA based on their location and large, polygonal soma.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution (composition in mM: 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.2 EGTA; pH adjusted to 7.3 with KOH).

-

Establish a giga-ohm seal with the cell membrane and then rupture the membrane to obtain the whole-cell configuration.

-

Record neuronal activity in current-clamp or voltage-clamp mode. Dopamine neurons are typically identified by their slow, regular firing pattern and the presence of a hyperpolarization-activated cation current (Iₕ).[11]

-

Bath apply (+/-)-salsolinol hydrochloride at desired concentrations and record the changes in firing rate, membrane potential, or postsynaptic currents.

In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

This protocol is a standard method for measuring extracellular neurotransmitter levels in freely moving animals.

a. Surgical Implantation of Guide Cannula:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (nucleus accumbens).

-

Implant a guide cannula and secure it to the skull with dental cement.

-

Allow the animal to recover for several days.

b. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Introduce (+/-)-salsolinol hydrochloride into the perfusion medium (reverse dialysis) at known concentrations.

-

Continue collecting dialysate samples to measure the effect of salsolinol on extracellular dopamine levels.

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Cell Viability Assay (MTT Assay) in SH-SY5Y Cells

This protocol is a colorimetric assay to assess cell viability and cytotoxicity.[12][13]

a. Cell Culture and Treatment:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of (+/-)-salsolinol hydrochloride for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

b. MTT Assay Procedure:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of (+/-)-salsolinol on dopaminergic neurons.

Diagram 1: Salsolinol-Induced Disinhibition of Dopamine Neurons

Caption: Salsolinol acts as a μ-opioid receptor agonist on GABAergic neurons, leading to the disinhibition of dopamine neurons.

Diagram 2: Salsolinol's Modulation of Glutamatergic Input to Dopamine Neurons

Caption: Salsolinol enhances dopamine release, which in turn activates presynaptic D1 receptors, leading to increased glutamate release and excitation of dopamine neurons.

Diagram 3: Experimental Workflow for Investigating Salsolinol's Effects

Caption: A typical experimental workflow for the comprehensive investigation of (+/-)-salsolinol's effects on dopaminergic systems.

Conclusion

(+/-)-Salsolinol hydrochloride exerts a complex and multifaceted influence on dopaminergic pathways. Its actions are not monolithic but rather depend on concentration, the specific brain region, and the molecular targets with which it interacts. The data and protocols presented in this guide highlight its ability to modulate dopamine neuron activity through interactions with μ-opioid and dopamine D1 receptors, as well as its potential for both neuroprotective and neurotoxic effects. The provided experimental methodologies offer a robust framework for researchers to further elucidate the intricate mechanisms of salsolinol's action. A thorough understanding of these mechanisms is crucial for clarifying its role in the pathophysiology of diseases like Parkinson's and alcoholism, and for exploring its potential as a pharmacological tool or therapeutic target. Future research should continue to dissect the differential effects of its enantiomers and further investigate its downstream signaling cascades to fully unravel the complex neurobiology of this intriguing dopamine-derived compound.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 7. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro studies on the effect of tetrahydropapaveroline and salsolinol on COMT and MAO activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay [protocols.io]

The Dichotomy of a Dopamine Metabolite: A Technical Guide to the Neurotoxic and Neuroprotective Effects of (+/-)-Salsolinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Salsolinol hydrochloride (SAL), an endogenous neurotoxin derived from the condensation of dopamine and acetaldehyde, presents a complex and often contradictory profile in neuroscience research.[1] Implicated as a potential etiological factor in Parkinson's disease (PD), SAL has been demonstrated to induce neurotoxicity through various mechanisms, including apoptosis, oxidative stress, and inflammation.[1][2][3] Conversely, a growing body of evidence suggests that under certain conditions, SAL can exert neuroprotective effects, mitigating neuronal damage induced by other toxins.[4][5][6] This technical guide provides a comprehensive overview of the dual nature of SAL, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved in its opposing actions. This information is intended to serve as a valuable resource for researchers investigating neurodegenerative diseases and developing novel therapeutic strategies.

Introduction

Salsolinol, a tetrahydroisoquinoline derivative, was first identified in the urine of Parkinson's disease patients undergoing L-DOPA therapy.[7] Its structural similarity to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled extensive research into its role in the pathogenesis of PD.[1] SAL exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, with the racemic mixture often used in experimental studies.[4] While numerous reports have highlighted its pro-apoptotic and neurotoxic properties, particularly in dopaminergic neurons, other studies have revealed a surprising neuroprotective capacity, creating a scientific paradox.[1][4] This guide aims to dissect this dichotomy by presenting a detailed analysis of the available scientific literature.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of (+/-)-Salsolinol hydrochloride on various markers of neurotoxicity and neuroprotection in different experimental models.

Table 1: Neurotoxic Effects of (+/-)-Salsolinol Hydrochloride

| Cell Line/Model | Concentration | Effect | Measurement Assay | Reference |

| BV2 Microglial Cells | High Concentrations | Dose- and time-dependent cytotoxicity | MTT Assay | [2] |

| BV2 Microglial Cells | High Concentrations | Increased subG1 population (apoptosis) | Flow Cytometry | [2] |

| BV2 Microglial Cells | High Concentrations | Activation of caspase-3/7, -8, and -9 | Caspase Assays | [2] |

| BV2 Microglial Cells | High Concentrations | Sudden surge in ROS production | DCFH-DA Assay | [2] |

| Rat Hippocampal Cultures | 500 µM | Potentiated glutamic acid-induced caspase-3 activity and LDH release | Caspase-3 Activity Assay, LDH Assay | [4][5] |

| SH-SY5Y Cells | 1-1000 µM | Time- and dose-related inhibition of MTT reduction | MTT Assay | [8] |

| SH-SY5Y Cells | 1-1000 µM | Increased lactate dehydrogenase (LDH) release | LDH Assay | [8] |

| PC12 Cells | Not Specified | Cytotoxicity, increased m6A RNA methylation | Not Specified | [9] |

Table 2: Neuroprotective Effects of (+/-)-Salsolinol Hydrochloride

| Cell Line/Model | Concentration | Protective Effect Against | Measurement Assay | Reference |

| BV2 Microglial Cells | Low Concentrations | Reduced intracellular ROS levels | DCFH-DA Assay | [2] |

| SH-SY5Y Cells | 50 µM, 100 µM | H₂O₂-induced cell death | Not specified | [4][6] |

| SH-SY5Y Cells | 50 µM, 100 µM, 250 µM | 6-hydroxydopamine (6-OHDA)-induced toxicity | LDH Assay | [4] |

| SH-SY5Y Cells | 50 µM, 100 µM, 250 µM | H₂O₂-induced increase in ROS | DCFH-DA Assay | [4] |

| SH-SY5Y Cells | 250 µM | H₂O₂- or 6-OHDA-induced caspase-3/7 activity | Caspase-3/7 Assay | [4] |

| Rat Hippocampal Cultures | 50 µM, 100 µM | Glutamic acid-induced caspase-3 activity and LDH release | Caspase-3 Activity Assay, LDH Assay | [4][5] |

| Mouse Striatum Cultures | 50 µM, 500 µM | Glutamic acid-induced toxicity | Not specified | [4] |

| SH-SY5Y Cells | 50 µM | MPP⁺-induced toxicity | MTS Assay | [10][11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for assessing the effects of (+/-)-Salsolinol hydrochloride.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, murine microglial BV2 cells, human cholinergic neuroblastoma IMR-32 cells, and rat pheochromocytoma PC12 cells are commonly used models.[2][4]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: (+/-)-Salsolinol hydrochloride is dissolved in a suitable solvent (e.g., water, DMSO) and added to the cell culture medium at various concentrations for specific durations as indicated in the experimental design.[4]

Cytotoxicity and Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells. The resulting formazan product is solubilized, and the absorbance is measured to determine cell viability.[2]

-

LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[8]

-

MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is bioreduced by viable cells into a colored formazan product, providing a measure of cell proliferation and viability.[11]

Apoptosis Assays

-

Flow Cytometry: This technique is used to analyze the cell cycle distribution. An increase in the subG1 population is indicative of apoptotic cells with fragmented DNA.[2]

-

Caspase Activity Assays: Fluorometric or colorimetric assays are used to measure the activity of key executioner caspases, such as caspase-3/7, and initiator caspases like caspase-8 and caspase-9, which are central to the apoptotic cascade.[2][4]

Oxidative Stress Measurement

-

DCFH-DA Assay: The 2',7'-dihydrodichlorofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which can be quantified.[2][4]

In Vivo Animal Studies

-

Animal Models: Wistar rats are often used for in vivo studies.[4]

-

Administration: Salsolinol can be administered via various routes, including intraperitoneal injection.

-

Behavioral and Neurochemical Analysis: Following treatment, behavioral tests can be conducted, and brain tissue can be collected for neurochemical analysis, such as measuring dopamine and its metabolites.[5]

Signaling Pathways and Mechanisms of Action

The dual effects of salsolinol can be attributed to its engagement with multiple, often opposing, cellular signaling pathways.

Neurotoxic Pathways

Salsolinol-induced neurotoxicity is a multifaceted process involving apoptosis, oxidative stress, and neuroinflammation.

-

Apoptosis Induction: At high concentrations, salsolinol triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the activation of caspase-9 (intrinsic) and caspase-8 (extrinsic), which both converge on the executioner caspase-3/7, leading to cell death.[2]

-

NLRP3 Inflammasome Activation: Recent studies have shown that salsolinol can induce neurotoxicity by activating the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, leading to pyroptosis, a form of inflammatory cell death.[12]

-

Hippo Signaling Pathway Downregulation: Salsolinol has been found to downregulate the Hippo signaling pathway by promoting the degradation of Yes-associated protein 1 (YAP1) mRNA through an m6A-dependent mechanism. This downregulation of YAP1 can lead to autophagy and subsequent neurotoxicity.[9]

Neuroprotective Mechanisms

The neuroprotective effects of salsolinol are primarily attributed to its antioxidant properties and its ability to modulate neuronal signaling.

-

Antioxidant Activity: The catechol moiety in the structure of salsolinol confers antioxidant properties, allowing it to scavenge reactive oxygen species (ROS).[4] At lower concentrations, this antioxidant effect can predominate, leading to a reduction in oxidative stress and protection against ROS-induced cell death.[2][4]

-

Inhibition of MAO: Salsolinol has been reported to inhibit monoamine oxidase (MAO) activity.[4] By inhibiting MAO-A, salsolinol could reduce the biotransformation of neurotoxins like 6-OHDA, thereby decreasing the production of ROS and conferring neuroprotection.[4]

Discussion and Future Directions

The dualistic nature of (+/-)-salsolinol hydrochloride underscores the complexity of neuroactive compounds and their interactions within the central nervous system. The concentration-dependent effects observed in numerous studies highlight the critical importance of dose in determining the ultimate biological outcome.[2][4][5] While high concentrations of SAL are clearly detrimental, leading to neuronal death through multiple pathways, its neuroprotective actions at lower concentrations warrant further investigation.

Future research should focus on several key areas:

-

Enantiomer-Specific Effects: Most studies have used the racemic mixture of salsolinol. Elucidating the specific roles of the (R) and (S) enantiomers is crucial, as they may possess different potencies and mechanisms of action.

-

In Vivo Relevance: While in vitro studies provide valuable mechanistic insights, more extensive in vivo research is needed to understand the physiological and pathological concentrations of salsolinol in different brain regions and its net effect in a complex biological system.

-

Therapeutic Potential: The neuroprotective properties of salsolinol, particularly its antioxidant and MAO-inhibitory activities, suggest that derivatives or analogues of salsolinol could be explored as potential therapeutic agents for neurodegenerative diseases, provided their neurotoxic effects can be eliminated.

Conclusion

(+/-)-Salsolinol hydrochloride is a molecule of significant interest in the field of neuroscience, acting as both a neurotoxin and a neuroprotectant. Its ability to induce apoptosis, pyroptosis, and oxidative stress at high concentrations links it to the pathology of neurodegenerative disorders like Parkinson's disease. However, its capacity to scavenge ROS and inhibit MAO at lower concentrations reveals a potential for therapeutic intervention. A thorough understanding of its dose-dependent effects and the underlying molecular mechanisms is essential for clarifying its role in brain health and disease and for guiding future drug development efforts.

References

- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salsolinol-neurotoxic or Neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Interaction of (+/-)-Salsolinol with Dopaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

(+/-)-Salsolinol (SAL), a tetrahydroisoquinoline derivative formed from the condensation of dopamine and acetaldehyde, presents a complex and multifaceted interaction with the dopaminergic system. This technical guide provides an in-depth analysis of the current understanding of SAL's engagement with dopamine receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows. Evidence points towards a dual mechanism of action: an indirect modulation of dopamine neuron activity via the μ-opioid receptor system and a direct, albeit lower affinity, interaction with D2-like dopamine receptors. This guide aims to serve as a comprehensive resource for researchers investigating the neuropharmacological properties of salsolinol and its implications for conditions such as alcohol use disorder and Parkinson's disease.

Introduction

Salsolinol is an endogenous compound that can be formed in the brain, particularly in the context of alcohol consumption where elevated levels of its precursor, acetaldehyde, are present[1][2]. Its structural similarity to dopamine has prompted extensive investigation into its potential to modulate dopaminergic neurotransmission. The research community has uncovered a nuanced role for SAL, demonstrating that its effects are not confined to a simple agonistic or antagonistic action at dopamine receptors but involve a more intricate interplay with multiple neurotransmitter systems. This guide will dissect the direct and indirect mechanisms through which (+/-)-salsolinol hydrochloride exerts its influence on dopamine signaling pathways.